N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride
Description
The compound N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride features a thiazolo[5,4-c]pyridine core substituted with a benzyl group at the 5-position and a 4-phenoxybenzamide moiety at the 2-position, forming a hydrochloride salt. The hydrochloride salt enhances solubility, a common feature among related compounds ().
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S.ClH/c30-25(20-11-13-22(14-12-20)31-21-9-5-2-6-10-21)28-26-27-23-15-16-29(18-24(23)32-26)17-19-7-3-1-4-8-19;/h1-14H,15-18H2,(H,27,28,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNCUIYZUMIZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as reagents in the synthesis of diamide derivatives as fxa inhibitors. FXa, or Factor Xa, plays a crucial role in the blood coagulation cascade, and its inhibition can prevent thrombosis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as fxa) by binding to their active sites, thereby inhibiting their function.
Biochemical Pathways
The compound likely affects the blood coagulation pathway, given its potential role as an FXa inhibitor. By inhibiting FXa, it could prevent the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This would ultimately inhibit the formation of blood clots.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the inhibition of blood clot formation, given its potential role as an FXa inhibitor. This could have therapeutic implications in conditions where there is a risk of thrombosis.
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a thiazolo[5,4-c]pyridine core and a phenoxybenzamide moiety, suggest that it may interact with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C20H24ClN3O2S, with a molecular weight of approximately 403.93 g/mol. The compound exhibits the following key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C20H24ClN3O2S |
| Molecular Weight | 403.93 g/mol |
| Structural Components | Thiazolo[5,4-c]pyridine and phenoxybenzamide |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and amide formation. Careful optimization of reaction conditions (temperature, pressure) is crucial to maximize yield and purity. Purification methods such as crystallization or chromatography are often employed to isolate the final product effectively .
Antimicrobial Properties
Research indicates that compounds with similar thiazolo[5,4-c]pyridine structures exhibit significant antimicrobial activity. For instance, derivatives have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values reported as low as 0.21 μM . The biological activity is believed to stem from interactions with essential bacterial enzymes like DNA gyrase .
Anticancer Potential
Emerging studies suggest that thiazolo[5,4-c]pyridine derivatives may also possess anticancer properties. The mechanism of action is thought to involve the inhibition of specific pathways related to cancer cell proliferation and survival. For example, structural analogs have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest .
Case Studies
- Antibacterial Activity Evaluation : A study evaluated several thiazolopyridine derivatives for their antibacterial properties. Among these, this compound showed comparable activity to established antibiotics like ciprofloxacin .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that compounds within this chemical class can induce significant cytotoxicity. The MTT assay indicated promising results for cell viability reduction at micromolar concentrations .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may interact with specific receptors or enzymes involved in disease pathways. Further studies utilizing molecular docking and binding affinity assessments are necessary to elucidate these interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Group
Compound 1 : N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride ()
- Molecular Formula : C₂₄H₂₈ClN₃OS
- Key Features: 4-(tert-butyl)benzamide substituent instead of 4-phenoxy. Higher molecular weight (442.018 g/mol) due to the bulky tert-butyl group.
- Implications: The tert-butyl group may improve lipophilicity and membrane permeability compared to the phenoxy group but could reduce water solubility.
Compound 2 : N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide ()
- Molecular Formula : C₁₄H₁₄N₄O₃S
- Key Features :
- 3-nitrobenzamide substituent and 5-methyl on the thiazolopyridine core.
- Lower molecular weight (318.351 g/mol) due to simpler substituents.
Modifications to the Thiazolopyridine Core
Compound 3 : 5-(4-Fluorobenzyl)-N-(3-methoxy-4-(4-methylimidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine ()
- Molecular Formula : C₂₄H₂₄FN₅OS
- Key Features :
- 4-Fluorobenzyl substituent and a 2-amine linked to a complex aromatic group.
- Incorporates a 4-methylimidazole ring, which may enhance interactions with heme-containing proteins (e.g., cytochrome P450).
- Implications : Fluorine improves metabolic stability, while the imidazole moiety could modulate pharmacokinetics.
Compound 4 : N-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide ()
- Molecular Formula : C₁₇H₁₇N₇O₃S₂
- Key Features :
- Cyclopropylsulfonyl group at the 5-position and 3-tetrazolyl substituent.
- Tetrazole acts as a bioisostere for carboxylic acids, enhancing bioavailability.
- Implications : Sulfonyl groups may influence solubility and excretion, while tetrazole improves resistance to enzymatic degradation.
Functional Group Replacements
Compound 5 : N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride ()
- Molecular Formula: Not explicitly provided, but structurally similar to the target compound.
- Key Features :
- Acetamide backbone instead of benzamide.
- 4-Fluorophenyl group introduces electronegativity.
Structural and Pharmacological Trends: Data Table
Q & A
Basic: What are the key synthetic steps and purification methods for preparing N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride?
Answer:
The synthesis involves three critical steps:
- Thiazolo[5,4-c]pyridine Core Formation : Cyclization of precursors (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo derivatives) under controlled conditions, often using reagents like trichloroisocyanuric acid (TCICA) for halogenation or coupling .
- Amidation : Reaction of the thiazolo-pyridine intermediate with 4-phenoxybenzoyl chloride in the presence of a base (e.g., potassium carbonate or pyridine) to form the benzamide linkage .
- Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., methanol) followed by recrystallization for purity .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) are standard. NMR and HRMS are essential for confirming structural integrity .
Advanced: How can researchers optimize reaction yields during the amidation step, and what factors contribute to variability?
Answer:
Low yields in amidation often stem from:
- Steric Hindrance : The benzyl and phenoxy groups may impede nucleophilic attack. Using bulky solvents (e.g., DMF) or elevated temperatures (80–100°C) improves reactivity .
- Base Selection : Pyridine or NaHCO₃ enhances deprotonation efficiency compared to weaker bases .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation in challenging cases .
Methodological Optimization : Design of Experiments (DoE) frameworks can systematically test variables (solvent polarity, stoichiometry, temperature) . Evidence from analogous compounds shows yields ranging from 9.5% to 63.4%, highlighting the need for iterative optimization .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms amide bond formation (C=O at ~168 ppm) .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 318.078661 for related compounds) .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., hydrogen bonding between amide N–H and thiazole N atoms) and confirms stereochemistry .
Advanced: What computational strategies predict the compound’s interaction with bacterial enzymes like Acps-PPTase?
Answer:
- Docking Studies : Use software (AutoDock Vina) to model binding to the active site of Acps-PPTase, a target for antibacterial agents. Focus on hydrogen bonds between the amide group and conserved residues (e.g., Arg154) .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) validate interactions .
- QSAR Models : Corrogate substituent effects (e.g., benzyl vs. nitro groups) on inhibitory potency using datasets from analogous thiazolo-pyridines .
Advanced: How can contradictory biochemical assay data (e.g., IC₅₀ variability) be resolved across studies?
Answer:
Contradictions often arise from:
- Assay Conditions : Variations in pH (7.4 vs. 6.8), ionic strength, or enzyme isoforms. Standardize protocols using guidelines from CLP Research Forums .
- Compound Purity : Impurities (e.g., unreacted intermediates) skew results. Validate purity via HPLC (>98%) and elemental analysis .
- Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability. Replicate assays with independent batches to confirm trends .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Hazard Analysis : Conduct a pre-experiment risk assessment for pyrophoric reagents (e.g., benzoyl chloride) and HCl gas release .
- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis steps.
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Follow Sigma-Aldrich guidelines for non-combustible solids (storage code 13) .
Advanced: What strategies mitigate degradation during long-term storage of the hydrochloride salt?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hydrolysis of the amide bond .
- Stability Studies : Monitor via accelerated aging (40°C/75% RH for 6 months) and HPLC to detect degradation products (e.g., free benzamide) .
- Excipient Screening : Add antioxidants (e.g., BHT) or desiccants (silica gel) to commercial formulations .
Basic: How is the compound’s solubility profile determined, and what solvents are optimal for in vitro assays?
Answer:
- Solubility Testing : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Related compounds show poor aqueous solubility (<0.1 mg/mL) but high DMSO compatibility (>50 mg/mL) .
- Vehicle Selection : For cell-based assays, use ≤0.1% DMSO to avoid cytotoxicity. For kinetic studies, pre-dissolve in ethanol and dilute in assay buffer .
Advanced: What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?
Answer:
Key analogs include:
- Nitro Derivatives : Substitution at the benzamide moiety (e.g., 3-nitrobenzamide) enhances enzyme inhibition (IC₅₀ ~1.2 µM vs. 4.5 µM for parent compound) .
- Trifluoromethyl Variants : Improve metabolic stability but reduce solubility .
- Heterocyclic Replacements : Replacing thiazolo with oxadiazole maintains activity but alters pharmacokinetics .
Advanced: How can researchers validate the compound’s selectivity against off-target enzymes (e.g., CYP450 isoforms)?
Answer:
- Panel Screening : Use recombinant CYP isoforms (CYP3A4, CYP2D6) in fluorometric assays. IC₅₀ ratios >10 indicate selectivity .
- CRISPR-Cas9 Knockouts : Generate enzyme-deficient cell lines to confirm on-target effects in bacterial proliferation assays .
- Metabolite Profiling : LC-MS/MS identifies off-target metabolites (e.g., hydroxylated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
